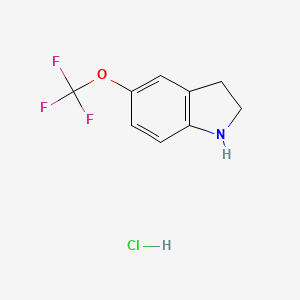
5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that features a trifluoromethoxy group attached to an indole structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be challenging due to the reactivity of the trifluoromethoxy group . Recent advances have led to the development of new reagents that facilitate this reaction, making the synthesis more accessible .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the indole structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution can introduce various functional groups into the indole structure .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products .
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate biological pathways and result in various pharmacological effects .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride
- 5-(Methoxy)-2,3-dihydro-1H-indole hydrochloride
- 5-(Chloromethoxy)-2,3-dihydro-1H-indole hydrochloride
Comparison: Compared to similar compounds, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct properties such as increased electronegativity and lipophilicity, which can enhance the compound’s chemical stability and biological activity .
Propiedades
Fórmula molecular |
C9H9ClF3NO |
|---|---|
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H |
Clave InChI |
DKPRRTLHMZHWIN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)


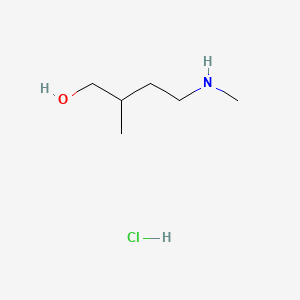
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)
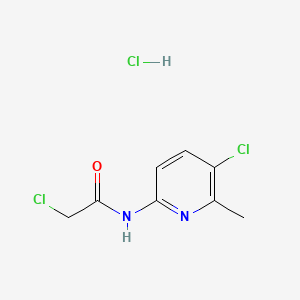
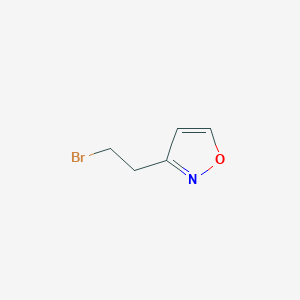
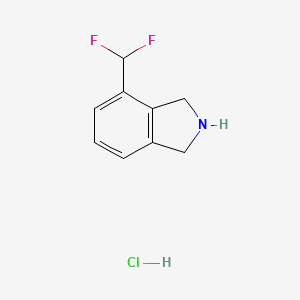

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
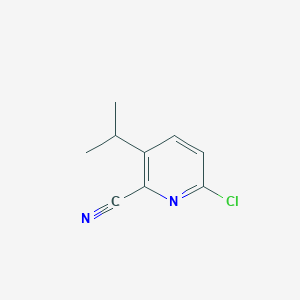

![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
